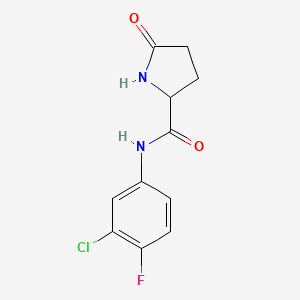

![molecular formula C14H24N2O4 B2911102 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate CAS No. 1272656-39-9](/img/structure/B2911102.png)

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate

Overview

Description

“2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” is a chemical compound with the molecular formula C14H24N2O4 . It can be used to synthesize ketohexokinase (KHK) inhibitors that have potential medical uses for treating diabetes and obesity . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .

Molecular Structure Analysis

The molecular structure of “2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” is based on a 2,6-diazaspiro[3.4]octane core . The compound has a molecular weight of 284.35 .Chemical Reactions Analysis

As a reagent, “2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” can be used in the synthesis of various inhibitors, including those for ketohexokinase (KHK), Nicotinamide Phosphoribosyltransferase (NAMPT), and Rho-associated protein kinase (ROCK) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate” include a molecular formula of C14H24N2O4 and a molecular weight of 284.35 .Mechanism of Action

Target of Action

The primary targets of 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has implications in diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the targets, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of KHK, NAMPT, and ROCK by 2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate affects several biochemical pathways. For instance, the inhibition of KHK can lead to a decrease in fructose metabolism, potentially reducing the risk of diabetes and obesity . The inhibition of NAMPT and ROCK can affect cellular metabolism and various cellular functions, respectively .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it affects. For instance, by inhibiting KHK, the compound could potentially reduce the risk of diabetes and obesity . By inhibiting NAMPT and ROCK, the compound could potentially affect cellular metabolism and various cellular functions .

properties

IUPAC Name |

2-O-tert-butyl 6-O-ethyl 2,7-diazaspiro[3.4]octane-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-14(7-15-10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLDVSCBKHICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CN1)CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)

![3-(1-(1H-1,2,4-triazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2911020.png)

![Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B2911021.png)

![N-(benzo[d]thiazol-5-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2911026.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)

![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

![2-Chloro-N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2911033.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)